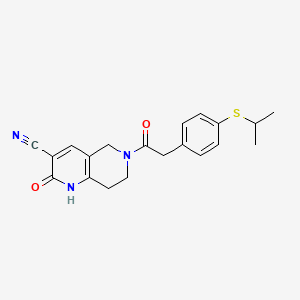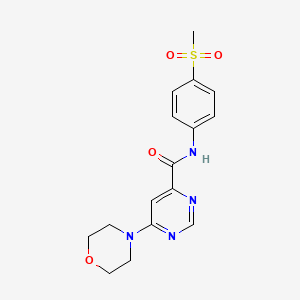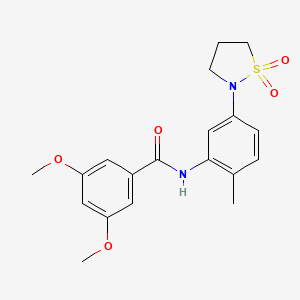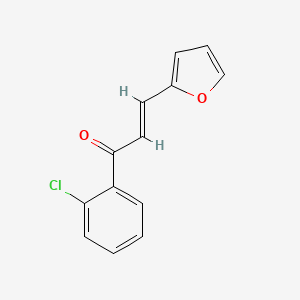![molecular formula C28H29N3O5S2 B2750448 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 475044-28-1](/img/structure/B2750448.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with a complex structure . It is used in various scientific research applications due to its unique properties and diverse potential.
Molecular Structure Analysis
The molecular formula of this compound is C23H27N3O5S2 . The average mass is 489.608 Da and the mono-isotopic mass is 489.139221 Da .Scientific Research Applications
Sulfonamides and Benzamides in Drug Discovery
Sulfonamides and benzamides are widely explored in medicinal chemistry for their diverse pharmacological properties. Sulfonamides, for example, have been foundational in developing diuretics, antiepileptic drugs, and antibacterial agents. Benzamides are known for their anti-inflammatory, analgesic, and antipsychotic activities. Research into novel sulfonamide and benzamide derivatives continues to be a rich field for discovering new therapeutic agents with improved efficacy and reduced side effects. Studies on compounds like aromatic sulfonamide inhibitors have shown promising results in inhibiting carbonic anhydrases, essential enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor in the eye (Supuran, Maresca, Gregáň, & Remko, 2013).
Thiazoles in Chemical Synthesis and Biological Activity
Thiazole, a heterocyclic compound containing sulfur and nitrogen, is another critical moiety found in many biologically active compounds. It is prevalent in molecules that exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Research into thiazole derivatives has led to the development of new compounds with significant therapeutic potential. For instance, studies on novel thiazole-containing benzamides have demonstrated their potential as carbonic anhydrase and acetylcholinesterase inhibitors, highlighting their relevance in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Potential Applications in Material Science
Besides medicinal chemistry, the structural features of "4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide" suggest potential applications in material science, particularly in developing novel polymers and coatings with specific properties. Sulfonated aromatic compounds have been utilized to improve the hydrophilicity and permeability of thin-film composite membranes, which are crucial in water treatment and purification technologies (Liu et al., 2012).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S2/c1-35-18-16-31(17-19-36-2)38(33,34)25-14-12-24(13-15-25)27(32)30-28-29-26(20-37-28)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-15,20H,16-19H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIPSSTXGVRGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)
![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)




![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)
![2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2750379.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2750381.png)


